Vasopressin, gly-lys-arg-8-lys-
CAS No.: 100442-96-4
Cat. No.: VC19187149
Molecular Formula: C60H91N19O16S2
Molecular Weight: 1398.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100442-96-4 |
|---|---|
| Molecular Formula | C60H91N19O16S2 |
| Molecular Weight | 1398.6 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C60H91N19O16S2/c61-22-6-4-12-37(51(86)70-29-48(83)69-30-49(84)71-38(13-5-7-23-62)52(87)74-40(59(94)95)14-8-24-68-60(66)67)73-57(92)45-15-9-25-79(45)58(93)44-32-97-96-31-36(63)50(85)75-41(27-34-16-18-35(80)19-17-34)55(90)76-42(26-33-10-2-1-3-11-33)54(89)72-39(20-21-46(64)81)53(88)77-43(28-47(65)82)56(91)78-44/h1-3,10-11,16-19,36-45,80H,4-9,12-15,20-32,61-63H2,(H2,64,81)(H2,65,82)(H,69,83)(H,70,86)(H,71,84)(H,72,89)(H,73,92)(H,74,87)(H,75,85)(H,76,90)(H,77,88)(H,78,91)(H,94,95)(H4,66,67,68)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
| Standard InChI Key | ZGMYVOZLIAAIGZ-BQBSFLCNSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
| Canonical SMILES | C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Introduction
Structural Characteristics and Synthesis
Primary and Secondary Structure
Vasopressin, gly-lys-arg-8-lys- follows the conserved vasopressin backbone of nine amino acids (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂) but incorporates three critical modifications:
-
Position 8 Substitution: Arginine is replaced by lysine, altering receptor interaction dynamics .
-
C-Terminal Extension: A Gly-Lys-Arg tripeptide appendage extends the native structure, potentially influencing proteolytic stability and receptor binding kinetics.
-
Disulfide Bridge: A cyclic configuration is maintained via a disulfide bond between cysteine residues at positions 1 and 6, a hallmark of vasopressin analogs .
Table 1: Structural Comparison of Vasopressin Analogs
Synthesis and Modifications
The compound is synthesized via solid-phase peptide synthesis (SPPS), enabling precise sequential addition of amino acids and post-synthetic modifications. Key steps include:
-
Resin Functionalization: Use of Fmoc-protected amino acids anchored to a polystyrene resin.
-
Cyclization: Oxidative formation of the disulfide bridge using iodine or dimethyl sulfoxide (DMSO).
-
C-Terminal Amidation: Achieved via rink amide resin to stabilize the peptide against carboxypeptidase degradation .
Biological Activity and Receptor Interactions
Antidiuretic Effects
In conscious, water-diuretic rat models, vasopressin, gly-lys-arg-8-lys- demonstrated 10% antidiuretic potency compared to lysine vasopressin (LVP) at equimolar doses . Key findings include:
-
Urine Flow Reduction: Administration at 10 pmol/h per 100 g body weight decreased urine output by 15–20% (P < 0.001) .
-
Osmolality Insensitivity: Unlike AVP, it failed to significantly alter urine osmolality, suggesting poor activation of renal V₂ receptors .
Glomerular Filtration Rate (GFR) Modulation
The analog reduced inulin clearance by 30% at 100 pmol/h per 100 g, indicating glomerular vasoconstriction mediated by V₁ₐ receptors . This contrasts with AVP, which increases GFR via V₂-dependent aquaporin recruitment .
Natriuretic Action Absence
Despite structural similarities to natriuretic analogs, vasopressin, gly-lys-arg-8-lys- lacked significant sodium excretion effects, even at supratherapeutic doses . This underscores its selectivity for vascular over tubular receptors.
Pharmacological Profile
Receptor Affinity and Signaling
-
V₁ₐ Receptors: Primary target, mediating vasoconstriction and GFR reduction .
-
V₂ Receptors: Minimal interaction, explaining weak antidiuretic activity .
-
Oxytocin Receptors (OXTR): No measurable affinity, avoiding uterotonic or lactogenic side effects .
Table 2: Pharmacodynamic Comparison with Vasopressin Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume